molecular formula C16H23FN2O2S B12488892 1-Cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine

1-Cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B12488892
M. Wt: 326.4 g/mol
InChI Key: XMVAVNIOYDTIRE-UHFFFAOYSA-N
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Description

1-CYCLOHEXYL-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclohexyl group attached to the piperazine ring, along with a 4-fluorobenzenesulfonyl group. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 1-CYCLOHEXYL-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-CYCLOHEXYL-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-CYCLOHEXYL-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter activity in the brain . This interaction can result in various pharmacological effects, including sedation, anxiolysis, and anticonvulsant activity.

Comparison with Similar Compounds

1-CYCLOHEXYL-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of 1-CYCLOHEXYL-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H23FN2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

1-cyclohexyl-4-(4-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H23FN2O2S/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2

InChI Key

XMVAVNIOYDTIRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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